

# KRAS G12C inhibitor 42 structure-activity relationship

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**Compound Focus:** KRAS G12C inhibitor 42

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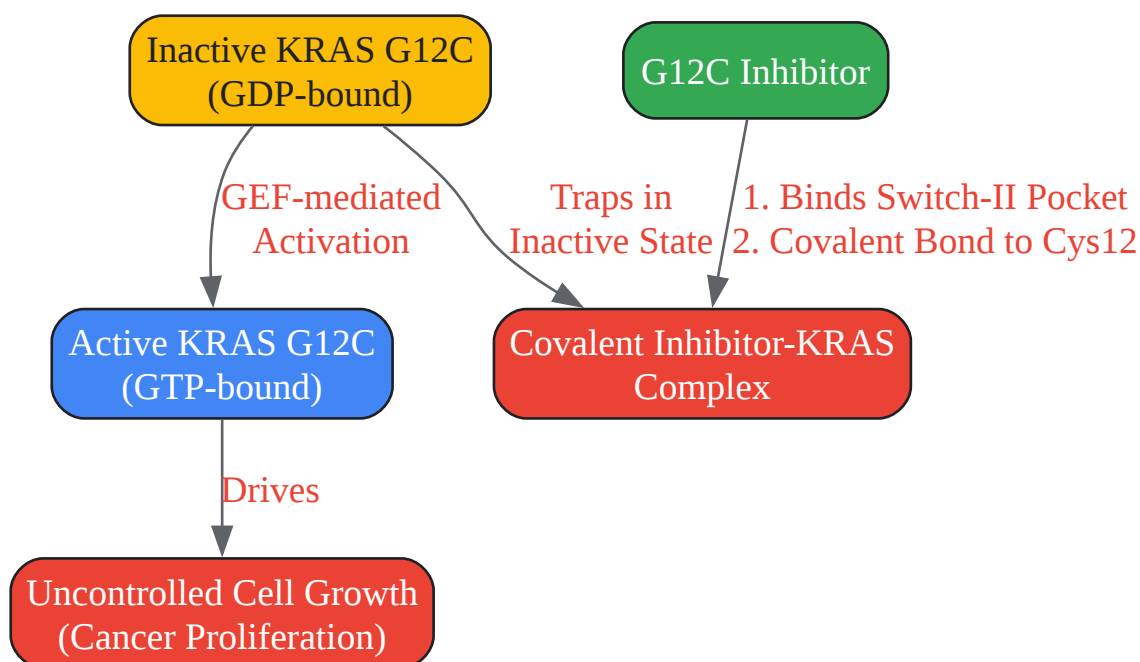
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## Structural Basis & Core SAR Principles

The activity of KRAS G12C inhibitors depends on their ability to bind two key sites on the inactive, GDP-bound form of the KRAS G12C protein.

- **Covalent Warhead:** An **acrylamide group** is designed to form an irreversible, covalent bond with the sulfur atom of the **cysteine 12** residue created by the G12C mutation. This ensures selectivity for the mutant protein over wild-type KRAS [1] [2].
- **Switch-II Pocket (S-IIP) Binding:** The inhibitor's core structure must occupy a pocket beneath the switch-II region (P2). This binding stabilizes KRAS in its inactive state (GDP-bound) and prevents guanine nucleotide exchange factor (GEF)-mediated reactivation [3] [2].
- **Interaction with H95:** A critical feature of second-generation inhibitors is a specific molecular interaction with the **histidine-95 (H95)** residue. This interaction significantly enhances binding affinity and potency. For instance, the shift from early inhibitors like ARS-853 to more potent compounds like ARS-1620 and sotorasib was largely due to optimized engagement with the H95 groove [2] [4].

The diagram below illustrates the core mechanism of these inhibitors.



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*Diagram of KRAS G12C inhibition mechanism: inhibitors bind the Switch-II pocket and form a covalent bond with Cysteine 12, trapping KRAS G12C in its inactive, GDP-bound state.*

## Emerging Inhibitors & Quantitative SAR Data

The following table summarizes key inhibitors that highlight the evolution of SAR, from pioneering compounds to novel chemical scaffolds.

Inhibitor Name	Chemical Class / Core Structure	Key SAR Insights & Reported Activity	Status / Evidence
<b>Sotorasib (AMG-510)</b>	Quinazolinone (R-atropisomer) [3]	Optimized H95 interaction; ~10x potency increase over ARS-1620 [4]. ORR of 37.1% in Phase II NSCLC trial [1].	FDA Approved [5]
<b>SK-17</b>	Pyrrolopyrimidine-urea [6]	Novel scaffold from structure-based design. Potent anti-proliferative effect, induces apoptosis, inhibits downstream pathway. Synergy with SHP2 inhibitors noted [6].	Preclinical (2025) [6]

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<b>Elironrasib (RMC-6291)</b>	RAS(ON) Inhibitor Complex [7]	Targets active, GTP-bound KRAS G12C via a chaperone (Cyclophilin A) complex. 42% ORR in patients resistant to "OFF" inhibitors (Phase I) [7].	Phase I (2025) [7] [5]
<b>Compound 11 (from 5KYK)</b>	Difluoromethylene Bisphosphonate [8]	Early GTP-competitive covalent inhibitor; designed for hydrolytic stability over natural diphosphates, forming a foundation for prodrug development [8].	Structural Study (2017) [8]

## Experimental Protocols for SAR Evaluation

A multi-faceted approach is required to experimentally characterize the activity and therapeutic potential of novel KRAS G12C inhibitors.

- Biochemical Assays
  - **Direct Target Engagement:** Use **surface plasmon resonance (SPR)** or **crystallography** (as in PDB: 5KYK) to confirm compound binding to recombinant KRAS G12C protein and determine binding affinity and kinetics [8].
  - **Mechanism of Action:** Employ **SOS1-mediated nucleotide exchange assays** to demonstrate the inhibitor's ability to block the reactivation of KRAS G12C, confirming it traps the protein in the GDP-bound state [2].
- Cellular & Phenotypic Assays
  - **Downstream Pathway Inhibition:** Measure phosphorylation levels of ERK and MEK (key effectors in the MAPK pathway) via **western blotting** or **phosphoproteomics** to confirm on-target pathway inhibition in KRAS G12C mutant cell lines [6].
  - **Anti-Proliferative Activity:** Determine the **half-maximal inhibitory concentration (IC50)** using cell viability assays (e.g., CellTiter-Glo) in a panel of KRAS G12C mutant cancer cell lines [6].
  - **Apoptosis & Metastasis:** Use **caspase-3/7 activation assays** to quantify apoptosis induction. Employ **transwell invasion or wound healing assays** to evaluate anti-metastatic properties [6].

- In Vivo Efficacy & Safety
  - **Xenograft Models:** Evaluate tumor growth inhibition in mouse xenograft models derived from human KRAS G12C mutant cancer cell lines. This provides critical data on efficacy and pharmacokinetics (PK) [6].
  - **Safety Profiling:** Assess compound toxicity in model organisms like **zebrafish** and mice, monitoring for organ toxicity and overall animal health [6].
  - **Synergy Studies:** Investigate combination therapies, for example, by co-administering the KRAS G12C inhibitor with an SHP2 inhibitor (e.g., TNO155) or an EGFR inhibitor, to overcome inherent and acquired resistance [6] [5] [9].

## Future Directions & Clinical Translation

The field is rapidly advancing beyond monotherapy to address resistance and target diverse mutations.

- **Combination Therapies:** A major focus is rationally designed combinations. For **colorectal cancer (CRC)**, combining KRAS G12C inhibitors with **EGFR inhibitors** (e.g., sotorasib + panitumumab) has shown improved efficacy (ORR 26.4%) by overcoming RTK-mediated feedback reactivation [5] [9]. Preclinical and clinical studies also explore combinations with **SHP2, MEK, and CDK4/6 inhibitors** [5].
- **Novel Therapeutic Modalities:** New strategies are emerging to circumvent resistance to current "OFF"-state inhibitors. **RAS(ON) inhibitors** like elironrasib target the active, GTP-bound form of KRAS and have shown activity in patients who have progressed on "OFF" inhibitors [7] [5].
- **Beyond G12C:** Success with G12C inhibitors has spurred development for other mutations, such as **KRAS G12D**. Agents like HRS-4642 and MRTX1133 represent the next frontier in targeting KRAS [10] [4].

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